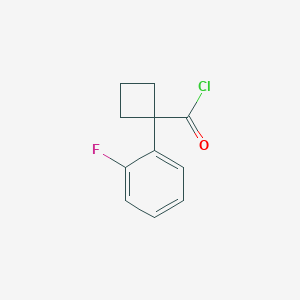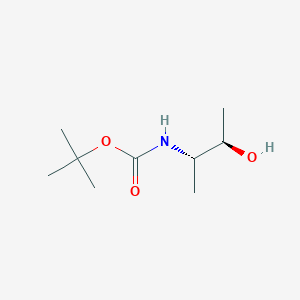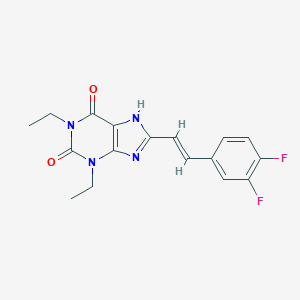
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine, also known as DFP-10917, is a novel xanthine derivative that has shown promising results in scientific research. This compound has been studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders.
Applications De Recherche Scientifique
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been studied for its potential use in treating cancer and neurodegenerative disorders. In cancer research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative disorder research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine works by inhibiting the activity of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine increases the levels of cAMP in cells, which leads to various cellular responses, including the inhibition of cancer cell growth and the protection of neurons from damage.
Effets Biochimiques Et Physiologiques
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to have various biochemical and physiological effects in scientific research. In cancer research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to inhibit the activity of various proteins involved in cancer cell growth and survival, including Akt and ERK. In neurodegenerative disorder research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has several advantages for lab experiments, including its high potency and selectivity for PDE inhibition. However, one limitation of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine is its low solubility in water, which can make it difficult to administer in in vivo experiments.
Orientations Futures
There are several future directions for research on (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine. One area of research is the development of more soluble analogs of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine that can be more easily administered in in vivo experiments. Another area of research is the investigation of the potential use of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine and its potential side effects.
Méthodes De Synthèse
The synthesis of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine involves the reaction between 3,4-difluorobenzaldehyde and 1,3-diethyl-2-thioxanthine in the presence of a base, such as potassium carbonate. The resulting product is then purified through recrystallization using a solvent, such as ethanol. This synthesis method has been optimized to produce high yields of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine with good purity.
Propriétés
Numéro CAS |
155271-46-8 |
|---|---|
Nom du produit |
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine |
Formule moléculaire |
C17H16F2N4O2 |
Poids moléculaire |
346.33 g/mol |
Nom IUPAC |
8-[(E)-2-(3,4-difluorophenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H16F2N4O2/c1-3-22-15-14(16(24)23(4-2)17(22)25)20-13(21-15)8-6-10-5-7-11(18)12(19)9-10/h5-9H,3-4H2,1-2H3,(H,20,21)/b8-6+ |
Clé InChI |
KGKNZGMWEOHGCX-SOFGYWHQSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3)F)F |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)F)F |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)F)F |
Synonymes |
1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3,4-difluorophenyl) ethenyl)-, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



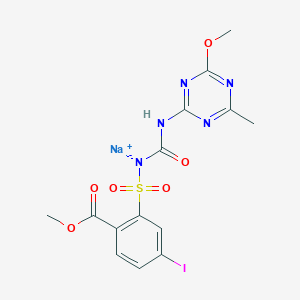
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)


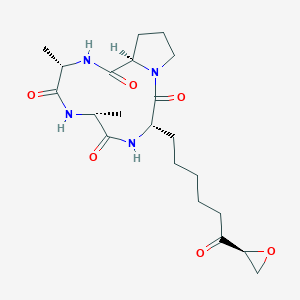

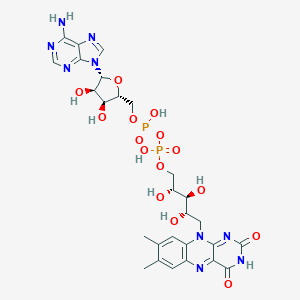
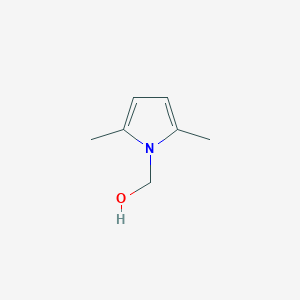
![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)

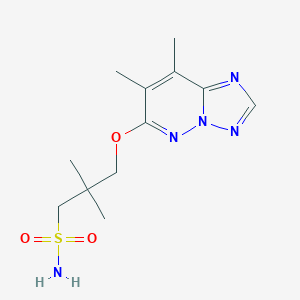
![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)
